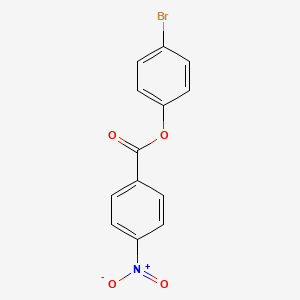

4-Bromophenyl 4-nitrobenzoate

Beschreibung

4-Bromophenyl 4-nitrobenzoate (CAS: 36718-65-7, molecular formula: C₁₃H₈BrNO₄) is an aromatic ester comprising a 4-bromophenyl group linked via an ester bond to a 4-nitrobenzoate moiety . Its synthesis typically involves condensation reactions between 4-bromophenol and 4-nitrobenzoyl chloride under anhydrous conditions . This compound is notable for its role in crystal engineering, where its molecular architecture—featuring strong halogen (Br) and nitro (NO₂) substituents—facilitates unique supramolecular interactions. These interactions enable the design of mechanically flexible crystals, such as 2-D elastic or plastic crystals, which are pivotal in materials science for developing stimuli-responsive materials .

Eigenschaften

CAS-Nummer |

36718-65-7 |

|---|---|

Molekularformel |

C13H8BrNO4 |

Molekulargewicht |

322.11 g/mol |

IUPAC-Name |

(4-bromophenyl) 4-nitrobenzoate |

InChI |

InChI=1S/C13H8BrNO4/c14-10-3-7-12(8-4-10)19-13(16)9-1-5-11(6-2-9)15(17)18/h1-8H |

InChI-Schlüssel |

PCSBEINDFQJBPT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Br)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl 4-nitrobenzoate typically involves the esterification of 4-bromophenol with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production methods for 4-Bromophenyl 4-nitrobenzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Bromphenyl-4-nitrobenzoat kann verschiedene chemische Reaktionen eingehen, darunter:

Nucleophile Substitution: Das Bromatom kann durch andere Nucleophile wie Amine oder Thiole ersetzt werden.

Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder durch Verwendung von Natriumborhydrid zu einer Aminogruppe reduziert werden.

Esterhydrolyse: Die Esterbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, wodurch 4-Bromphenol und 4-Nitrobenzoesäure entstehen.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Reagenzien wie Natriumazid oder Kaliumthiocyanat in polaren aprotischen Lösungsmitteln.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff oder Natriumborhydrid in Methanol.

Esterhydrolyse: Wässrige Natriumhydroxid oder Salzsäure.

Hauptprodukte, die gebildet werden:

Nucleophile Substitution: Produkte wie 4-Azidophenyl-4-nitrobenzoat oder 4-Thiocyanatophenyl-4-nitrobenzoat.

Reduktion: 4-Bromphenyl-4-aminobenzoat.

Esterhydrolyse: 4-Bromphenol und 4-Nitrobenzoesäure.

Wissenschaftliche Forschungsanwendungen

4-Bromphenyl-4-nitrobenzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird aufgrund seiner Fähigkeit, mit bestimmten Proteinen oder Enzymen zu interagieren, als potenzielle biochemische Sonde untersucht.

Medizin: Wird wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antimikrobieller Aktivitäten, untersucht.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Bromphenyl-4-nitrobenzoat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Nitrogruppe kann an Redoxreaktionen teilnehmen, während die Esterbindung eine Hydrolyse unter physiologischen Bedingungen ermöglicht. Diese Wechselwirkungen können die Aktivität bestimmter biologischer Pfade modulieren und zu verschiedenen Effekten führen .

Ähnliche Verbindungen:

4-Bromphenyl-4-brombenzoat: Ähnlich in der Struktur, aber ohne die Nitrogruppe, was zu einer anderen chemischen Reaktivität und Anwendungen führt.

4-Nitrophenyl-4-nitrobenzoat: Enthält zwei Nitrogruppen, die seine Reaktivität in Redoxreaktionen verstärken können.

4-Chlorphenyl-4-nitrobenzoat:

Eindeutigkeit: 4-Bromphenyl-4-nitrobenzoat ist aufgrund des Vorhandenseins sowohl von Brom als auch von Nitrogruppen einzigartig, die ihm besondere chemische Eigenschaften und Reaktivität verleihen. Diese Kombination ermöglicht vielseitige Anwendungen in verschiedenen Bereichen und macht es zu einer wertvollen Verbindung für Forschung und Industrie .

Wirkmechanismus

The mechanism of action of 4-Bromophenyl 4-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester linkage allows for hydrolysis under physiological conditions. These interactions can modulate the activity of specific biological pathways, leading to various effects .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

Crystal Engineering : Substituting Br with Cl or altering substituent positions (e.g., 4-formyl-2-nitrophenyl) modulates mechanical properties. For example, Br→Cl substitution reduces elastic recovery by 40% due to weaker halogen bonding .

Co-Crystal Controversy : The misidentification of 4-bromophenyl 4-bromobenzoate’s "Form III" highlights the necessity of complementary techniques (e.g., GC-MS, FTIR) in crystallography to avoid erroneous structure-property correlations .

Biologische Aktivität

4-Bromophenyl 4-nitrobenzoate (C16H13BrO4) is an organic compound with significant potential in medicinal chemistry and biological research. Its structure features a bromobenzene ring and a nitrobenzoate moiety, which contribute to its diverse biological activities. This article explores the biological activity of 4-bromophenyl 4-nitrobenzoate, focusing on its antioxidant, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.

- Molecular Formula : C16H13BrO4

- Melting Point : Approximately 117-118 °C

- Synthesis : Typically synthesized through the reaction of 4-bromophenacyl bromide and 4-nitrobenzoic acid in the presence of potassium carbonate in dimethylformamide (DMF) .

Antioxidant Activity

Preliminary studies indicate that 4-bromophenyl 4-nitrobenzoate exhibits mild antioxidant activity . This was evaluated using DPPH radical scavenging tests, where it demonstrated efficacy comparable to standard antioxidants such as butylated hydroxytoluene (BHT) . The antioxidant capacity suggests potential applications in preventing oxidative stress-related diseases.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 4-Bromophenyl 4-nitrobenzoate | Comparable to BHT |

| Butylated Hydroxytoluene (BHT) | Standard Reference |

Antimicrobial Activity

Research indicates that nitrobenzoate derivatives, including compounds structurally similar to 4-bromophenyl 4-nitrobenzoate, possess notable antimicrobial properties . These compounds have been shown to inhibit bacterial growth and exhibit activity against various pathogens. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic processes .

Case Studies

-

Antioxidant Efficacy Study

- A study evaluated the antioxidant efficacy of several nitrobenzoate derivatives, including 4-bromophenyl 4-nitrobenzoate, using in vitro assays. Results indicated a significant reduction in DPPH radical concentration, supporting its role as an antioxidant .

- Anti-inflammatory Mechanism Investigation

- Antimicrobial Activity Testing

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromophenyl 4-nitrobenzoate with high purity?

- Methodological Answer : The compound can be synthesized via direct esterification between 4-nitrobenzoic acid and 4-bromophenol under acidic catalysis (e.g., concentrated sulfuric acid). Key steps include:

- Refluxing reactants in a non-polar solvent (e.g., toluene) to facilitate water removal via azeotropic distillation.

- Purification via recrystallization using ethanol or methanol to isolate high-purity crystals.

- Validation of purity using melting point analysis and thin-layer chromatography (TLC) .

Q. Which spectroscopic and crystallographic methods are essential for characterizing 4-bromophenyl 4-nitrobenzoate?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm ester linkage formation (e.g., carbonyl resonance at ~168 ppm). FT-IR can validate nitro (1520–1350 cm) and ester (1720–1700 cm) functional groups.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., SHELX-2018) to resolve molecular geometry and packing. Thermal ellipsoid analysis helps identify structural disorder .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported polymorphic forms of 4-bromophenyl 4-nitrobenzoate?

- Methodological Answer :

- Re-refinement of Crystallographic Data : Use SHELXL to re-analyze deposited data (e.g., CCDC entries). Check for bond-length anomalies (e.g., Br–C bonds >1.9 Å suggest disorder) and validate against known structures .

- Co-crystal Identification : Compare cell parameters (e.g., unit cell dimensions, space group) with pure 4-bromophenyl 4-nitrobenzoate. Quantitative phase analysis via Rietveld refinement can distinguish co-crystals (e.g., 25% bromo/75% nitro derivatives) from true polymorphs .

Q. What methodological considerations are critical when analyzing the mechanical properties of 4-bromophenyl 4-nitrobenzoate polymorphs?

- Methodological Answer :

- Crystal Engineering : Grow single crystals under controlled conditions (solvent, temperature) to isolate pure polymorphs.

- Mechanical Testing : Use nanoindentation or three-point bending to quantify elasticity (Young’s modulus) and brittleness (fracture toughness). Correlate results with Hirshfeld surface analysis to identify intermolecular interactions (e.g., Br···O vs. π–π stacking) driving mechanical behavior .

Q. How can microbial degradation pathways of 4-nitrobenzoate derivatives inform the environmental fate of 4-bromophenyl 4-nitrobenzoate?

- Methodological Answer :

- Enzymatic Assays : Incubate 4-bromophenyl 4-nitrobenzoate with Pseudomonas putida strains (e.g., TW3) and monitor metabolites via LC-MS. Key enzymes (e.g., PnbA reductase) may reduce the nitro group to hydroxylamine intermediates, followed by lyase-mediated cleavage to protocatechuate .

- Anaerobic Studies : Evaluate reductive debromination under anaerobic conditions using sulfate-reducing bacteria. Track bromide release via ion chromatography to assess degradation efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic studies of 4-bromophenyl 4-nitrobenzoate?

- Methodological Answer :

- Disorder Modeling : In SHELXL, apply PART instructions to model mixed occupancy (e.g., bromo/nitro substituents). Validate using residual electron density maps and thermal parameter consistency.

- Peer Validation : Cross-check with independent datasets (e.g., CCDC) and computational tools (e.g., Mercury CSD) to confirm structural assignments. Discrepancies >5% in R-factors warrant re-interpretation .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.